molecular formula C6H12N2O4S2 B12789024 3-Amino-2-[[1-(aminomethyl)-2-hydroxy-2-oxo-ethyl]disulfanyl]propanoic acid CAS No. 20837-66-5

3-Amino-2-[[1-(aminomethyl)-2-hydroxy-2-oxo-ethyl]disulfanyl]propanoic acid

Cat. No.: B12789024
CAS No.: 20837-66-5
M. Wt: 240.3 g/mol
InChI Key: ZZVNHGGRDYAUDR-UHFFFAOYSA-N
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Description

3-Amino-2-[[1-(aminomethyl)-2-hydroxy-2-oxo-ethyl]disulfanyl]propanoic acid is a complex organic compound characterized by the presence of amino, hydroxy, and disulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[[1-(aminomethyl)-2-hydroxy-2-oxo-ethyl]disulfanyl]propanoic acid typically involves multiple steps, starting from simpler precursors. One common approach is the reaction of 3-aminopropanoic acid with a disulfide-containing reagent under controlled conditions. The reaction conditions often include the use of a suitable solvent, temperature control, and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[[1-(aminomethyl)-2-hydroxy-2-oxo-ethyl]disulfanyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The disulfanyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to break the disulfide bond, yielding thiol groups.

    Substitution: Amino and hydroxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonic acids, while reduction can produce thiol-containing compounds.

Scientific Research Applications

3-Amino-2-[[1-(aminomethyl)-2-hydroxy-2-oxo-ethyl]disulfanyl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways involving disulfide bonds.

    Medicine: Investigated for its potential therapeutic properties, including its ability to modulate redox states in biological systems.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-2-[[1-(aminomethyl)-2-hydroxy-2-oxo-ethyl]disulfanyl]propanoic acid involves its interaction with molecular targets through its functional groups. The disulfanyl group can participate in redox reactions, influencing cellular redox states. The amino and hydroxy groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropanoic acid: A simpler analog lacking the disulfanyl group.

    2-Hydroxypropanoic acid: Contains a hydroxy group but lacks the amino and disulfanyl groups.

    Cysteine: Contains a thiol group instead of a disulfanyl group.

Uniqueness

3-Amino-2-[[1-(aminomethyl)-2-hydroxy-2-oxo-ethyl]disulfanyl]propanoic acid is unique due to the presence of both amino and disulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

20837-66-5

Molecular Formula

C6H12N2O4S2

Molecular Weight

240.3 g/mol

IUPAC Name

3-amino-2-[(2-amino-1-carboxyethyl)disulfanyl]propanoic acid

InChI

InChI=1S/C6H12N2O4S2/c7-1-3(5(9)10)13-14-4(2-8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)

InChI Key

ZZVNHGGRDYAUDR-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)SSC(CN)C(=O)O)N

Origin of Product

United States

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